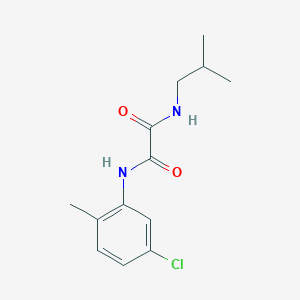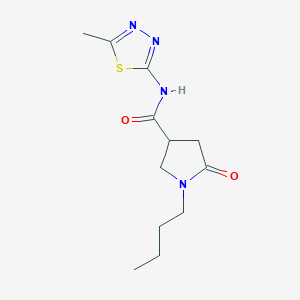![molecular formula C22H26N4 B4747742 2-methyl-3-phenyl-9-(1-piperidinyl)-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazoline](/img/structure/B4747742.png)
2-methyl-3-phenyl-9-(1-piperidinyl)-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazoline
Overview
Description
“2-methyl-3-phenyl-9-(1-piperidinyl)-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazoline” is a derivative of quinazoline, a nitrogen-containing heterocycle . Quinazoline derivatives have been the subject of considerable attention due to their wide range of biopharmaceutical activities .
Molecular Structure Analysis
Quinazolines are nitrogen-containing heterocycles that consist of a benzene ring fused with a pyrimidine ring . The specific molecular structure of “2-methyl-3-phenyl-9-(1-piperidinyl)-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazoline” would depend on the position and nature of the substituents on the quinazoline ring.Chemical Reactions Analysis
Quinazoline derivatives participate in a variety of chemical reactions. For instance, the Aza-Diels-Alder reaction and Imino-Diels-Alder reaction are commonly used for the synthesis of quinazoline derivatives . The specific chemical reactions involving “2-methyl-3-phenyl-9-(1-piperidinyl)-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazoline” are not detailed in the available resources.Scientific Research Applications
Anti-Inflammatory
Quinazoline derivatives have been found to exhibit anti-inflammatory properties . This suggests that “2-methyl-3-phenyl-9-(1-piperidinyl)-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazoline” could potentially be used in the treatment of inflammatory diseases.
Anticonvulsant
Quinazoline compounds have also been associated with anticonvulsant activities . This could mean potential applications in the treatment of seizure disorders.
Anticancer
Quinazoline derivatives have shown anticancer properties . This suggests potential applications in cancer therapy.
Antibacterial
These compounds have been found to exhibit antibacterial properties . This could mean potential use in the development of new antibiotics.
Antifungal
Quinazoline derivatives have demonstrated antifungal activities . This suggests potential applications in the treatment of fungal infections.
Anti-HIV
These compounds have also been associated with anti-HIV activities . This could mean potential use in the treatment of HIV.
Analgesic
Quinazoline compounds have shown analgesic properties . This suggests potential applications in pain management.
Antiviral
Quinazoline derivatives have demonstrated antiviral activities . This suggests potential applications in the treatment of viral infections.
properties
IUPAC Name |
2-methyl-3-phenyl-9-piperidin-1-yl-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazoline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N4/c1-16-20(17-10-4-2-5-11-17)21-23-19-13-7-6-12-18(19)22(26(21)24-16)25-14-8-3-9-15-25/h2,4-5,10-11H,3,6-9,12-15H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMHRXABPUGTWSP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C(=C1C3=CC=CC=C3)N=C4CCCCC4=C2N5CCCCC5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methyl-3-phenyl-9-(piperidin-1-yl)-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazoline | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-(2-methoxyphenyl)-3-[4-oxo-5-(2-thienylmethylene)-2-thioxo-1,3-thiazolidin-3-yl]propanamide](/img/structure/B4747684.png)
![N-(1,5-dimethyl-1H-pyrazol-4-yl)-4-{[(4,5-dimethyl-2-thienyl)carbonyl]amino}-1-ethyl-1H-pyrazole-5-carboxamide](/img/structure/B4747688.png)
![2,2,3,3,4,4,4-heptafluoro-N-[3-(N-2-furoylethanehydrazonoyl)phenyl]butanamide](/img/structure/B4747693.png)
![8-(4-ethylphenyl)-7-(2-furyl)-1,3-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B4747694.png)
![N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-ethyl-N~1~-(3-methoxypropyl)glycinamide](/img/structure/B4747698.png)
![2-{[4-allyl-5-(5-bromo-2-hydroxyphenyl)-4H-1,2,4-triazol-3-yl]thio}-N-(2-methoxyphenyl)acetamide](/img/structure/B4747701.png)

![5-[(3-{[(3-chlorophenyl)amino]carbonyl}-4-ethyl-5-methyl-2-thienyl)amino]-5-oxopentanoic acid](/img/structure/B4747708.png)
![2-(methylthio)-7-(2-pyridinylmethyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B4747719.png)


![N-(3-{[(3-chloro-2-methylphenyl)amino]carbonyl}-2-thienyl)-1-ethyl-1H-pyrazole-3-carboxamide](/img/structure/B4747729.png)
![4-isopropoxy-N-({[2-(1-pyrrolidinyl)-5-(trifluoromethyl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B4747730.png)
![1-[(2,4-dichloro-3-methylphenyl)sulfonyl]-4-(2,3-dimethylphenyl)piperazine](/img/structure/B4747743.png)